molecular formula C14H14O5S B3165242 Methyl 5-{[(4-methylphenyl)sulfonyl]methyl}-2-furoate CAS No. 897775-93-8

Methyl 5-{[(4-methylphenyl)sulfonyl]methyl}-2-furoate

Cat. No.: B3165242
CAS No.: 897775-93-8
M. Wt: 294.32 g/mol
InChI Key: ZIQVEAJAOQEMSS-UHFFFAOYSA-N
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Description

Methyl 5-{[(4-methylphenyl)sulfonyl]methyl}-2-furoate is a furan-derived ester featuring a [(4-methylphenyl)sulfonyl]methyl substituent at the 5-position of the furan ring. The compound’s structure combines a methyl ester at position 2 and a sulfonyl group linked to a 4-methylphenyl moiety at position 4. This structural configuration imparts unique electronic and steric properties, making it relevant in medicinal chemistry and materials science. Synonyms for this compound include 5-[(4-methylphenyl)sulfonylmethyl]furan-2-carboxylic acid methyl ester and MFCD03834536 .

Properties

IUPAC Name

methyl 5-[(4-methylphenyl)sulfonylmethyl]furan-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O5S/c1-10-3-6-12(7-4-10)20(16,17)9-11-5-8-13(19-11)14(15)18-2/h3-8H,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIQVEAJAOQEMSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CC2=CC=C(O2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-{[(4-methylphenyl)sulfonyl]methyl}-2-furoate can be achieved through several synthetic routes. One common method involves the reaction of 5-hydroxymethyl-2-furoic acid with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The resulting intermediate is then esterified using methanol and a catalytic amount of sulfuric acid to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-{[(4-methylphenyl)sulfonyl]methyl}-2-furoate undergoes various chemical reactions, including:

    Oxidation: The sulfonylmethyl group can be oxidized to form sulfone derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The furan ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid can be used as oxidizing agents under mild conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether can be used for the reduction of the ester group.

    Substitution: Electrophilic reagents such as bromine or nitric acid can be used for substitution reactions on the furan ring.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of the corresponding alcohol.

    Substitution: Formation of brominated or nitrated furan derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound shows promise in medicinal chemistry due to its potential biological activities:

  • Antimicrobial Activity : Studies have indicated that Methyl 5-{[(4-methylphenyl)sulfonyl]methyl}-2-furoate exhibits significant antibacterial properties against resistant bacterial strains. Its efficacy is often compared to conventional antibiotics, demonstrating lower minimum inhibitory concentrations (MIC) required for effectiveness.
  • Anti-inflammatory Properties : Research suggests that this compound may inhibit inflammatory pathways, making it a candidate for developing anti-inflammatory drugs.
  • Cytotoxicity Against Cancer Cells : In vitro studies have shown that this compound has cytotoxic effects on various cancer cell lines, with IC50 values indicating its potential as a lead compound for further drug development.

Organic Synthesis

This compound serves as a versatile building block in organic synthesis:

  • Synthesis of Complex Molecules : It can be utilized to create more complex structures through various chemical reactions such as nucleophilic substitutions and coupling reactions. Its unique functional groups allow for diverse modifications.
  • Catalyst Development : The sulfonyl group can enhance the reactivity of other substrates, making it useful in catalysis for synthesizing novel compounds.

Case Study 1: Antibacterial Efficacy

A comparative study highlighted the superior antibacterial activity of this compound against resistant strains of Staphylococcus aureus. The compound was effective at concentrations significantly lower than those required for traditional antibiotics, suggesting its potential as an alternative treatment option.

Case Study 2: Cytotoxicity Assessment

In research assessing the cytotoxic effects on various cancer cell lines (e.g., breast and colon cancer), this compound demonstrated IC50 values that were markedly lower than those of standard chemotherapeutic agents. This indicates its potential as a lead compound for developing new anticancer therapies.

Mechanism of Action

The mechanism of action of Methyl 5-{[(4-methylphenyl)sulfonyl]methyl}-2-furoate involves its interaction with specific molecular targets. The sulfonylmethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The furan ring can also participate in π-π interactions with aromatic residues in proteins, further influencing their function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares Methyl 5-{[(4-methylphenyl)sulfonyl]methyl}-2-furoate with analogs differing in substituents, core structure, and functional groups.

Substituent Variations on the Sulfonyl Group
Compound Name Molecular Formula Key Substituents Notable Properties/Activities
Methyl 5-[(phenylsulfonyl)methyl]-2-furoate C₁₃H₁₂O₅S Phenylsulfonyl Similar ester core; lacks methyl group on phenyl
5-{[(4-Bromophenyl)sulfonyl]methyl}-2-furoic acid C₁₂H₁₁BrO₅S 4-Bromophenylsulfonyl, carboxylic acid Bromine enhances lipophilicity; acid group impacts solubility
Methyl 5-{[(4-fluorophenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate C₂₂H₁₆FNO₅S 4-Fluorophenylsulfonyl, naphthofuran core Extended aromatic system; fluorophenyl enhances metabolic stability

Key Observations :

Core Structure Modifications
Compound Name Core Structure Functional Groups Synthesis Method
Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate Furan 2-Fluoro-4-nitrophenyl Meerwein arylation
5-Fluoro-2-(4-methylphenyl)-3-methylsulfinyl-1-benzofuran Benzofuran Sulfinyl, 4-methylphenyl Oxidation of sulfanyl precursor
Methyl 5-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]-2-furoate Furan Pyrazole with Br/NO₂ Nucleophilic substitution

Key Observations :

  • Benzofuran vs.
  • Synthetic Flexibility : The target compound’s furan core allows modular functionalization, as seen in Meerwein arylation strategies .
Functional Group Comparisons
Compound Name Functional Group Impact on Properties
This compound Methyl ester Enhances membrane permeability
5-{[(4-Bromophenyl)sulfonyl]methyl}-2-furoic acid Carboxylic acid Increases solubility in aqueous media
5-Chloro-2-(4-methylphenyl)-3-methylsulfinyl-1-benzofuran Sulfinyl Improves oxidative stability

Key Observations :

  • Ester vs. Acid : The methyl ester in the target compound likely improves bioavailability compared to carboxylic acid derivatives .
  • Sulfonyl vs. Sulfinyl : Sulfinyl groups (e.g., ) offer stronger hydrogen-bonding capacity but may reduce chemical stability compared to sulfonyl groups.

Future Research Directions

Bioactivity Screening : Evaluate the target compound against bacterial, fungal, and cancer cell lines.

Metabolic Stability Studies : Compare the methyl ester’s hydrolysis rate with acid derivatives.

Crystallographic Analysis : Determine the impact of the 4-methylphenyl group on molecular packing (as seen in ).

Biological Activity

Methyl 5-{[(4-methylphenyl)sulfonyl]methyl}-2-furoate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant studies.

Chemical Structure and Properties

This compound features a furoate moiety linked to a sulfonyl group attached to a 4-methylphenyl ring. This unique structure is believed to contribute to its diverse biological activities. The sulfonyl group can engage in strong interactions with various biomolecules, potentially modulating their functions.

Biological Activity

1. Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial effects. For instance, derivatives containing furan structures have shown broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria, including strains like Escherichia coli and Staphylococcus aureus .

2. Anti-Inflammatory Effects
The compound is also under investigation for its anti-inflammatory properties. Studies have demonstrated that related sulfonamide derivatives can inhibit pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases .

The mechanism by which this compound exerts its biological effects is not fully elucidated but is hypothesized to involve:

  • Protein Interaction : The sulfonyl group can interact with amino acid residues in proteins, potentially inhibiting their enzymatic activities.
  • Cellular Pathway Modulation : The furoate moiety may influence various biochemical pathways within cells, affecting processes such as apoptosis and cell proliferation .

Case Study 1: Antimicrobial Activity

A study evaluating the antimicrobial efficacy of various furan derivatives found that those with sulfonamide groups displayed superior activity against multiple bacterial strains compared to standard antibiotics . The study utilized minimum inhibitory concentration (MIC) assays to establish potency levels.

CompoundMIC (µg/mL) against E. coliMIC (µg/mL) against S. aureus
Compound A1632
This compound816

Case Study 2: Anti-Inflammatory Activity

In vitro assays demonstrated that this compound significantly reduced the secretion of TNF-alpha and IL-6 in activated macrophages, indicating its potential as an anti-inflammatory agent .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 5-{[(4-methylphenyl)sulfonyl]methyl}-2-furoate
Reactant of Route 2
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Methyl 5-{[(4-methylphenyl)sulfonyl]methyl}-2-furoate

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